Cyclohepta-1,2,3-triene

Description

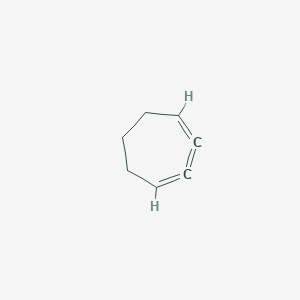

Structure

2D Structure

3D Structure

Properties

CAS No. |

79005-31-5 |

|---|---|

Molecular Formula |

C7H8 |

Molecular Weight |

92.14 g/mol |

InChI |

InChI=1S/C7H8/c1-2-4-6-7-5-3-1/h1,7H,2,4,6H2 |

InChI Key |

CIKNAJPJTPUSBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C=C=CC1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Cyclohepta 1,2,3 Triene

Energetic Landscape and Stability Considerations

Thermodynamics of Formation and Decomposition Pathways

The thermodynamic properties of cyclohepta-1,2,3-triene, a strained cyclic cumulene, are of significant interest in understanding its reactivity and fleeting existence. While experimental data is scarce due to its high reactivity, computational studies provide valuable insights into its formation and decomposition.

The heat of formation for the parent C7H8 isomer, cyclohepta-1,3,5-triene, has been determined, providing a reference for the relative stability of its isomers. nist.gov Computational studies at various levels of theory, such as B3LYP/6-311+G(d,p), have been employed to calculate the relative energies of different C7H8 and C7H6 isomers, including this compound. beilstein-journals.orgresearchgate.net These calculations help to map out the potential energy surface and identify the most likely decomposition pathways.

Decomposition of this compound can proceed through various channels, including isomerization to more stable C7H6 isomers or fragmentation. For instance, theoretical calculations have explored pathways involving ring opening to form cycloheptatrienylidene or rearrangement to bicyclic structures. researchgate.net The barriers for these processes determine the lifetime of the highly reactive this compound intermediate.

One of the key thermodynamic considerations is the equilibrium between cycloheptatriene (B165957) and its bicyclic valence isomer, norcaradiene. beilstein-journals.orgnih.govresearchgate.net This equilibrium is influenced by substituents, with strong electron-withdrawing groups favoring the norcaradiene form. beilstein-journals.org While this pertains to the C7H8 system, the underlying principles of strain and electronic effects are relevant to understanding the thermodynamics of the related C7H6 isomers.

The following table summarizes computed thermodynamic parameters for relevant species, providing a quantitative basis for understanding the stability and reactivity of this compound and its isomers.

| Compound | Method | ΔHf° (kcal/mol) | ΔG° (kcal/mol) | Reference |

| Cyclohepta-1,3,5-triene | B3LYP/6-311+G(d,p) | beilstein-journals.org | ||

| Norcaradiene | B3LYP/6-311+G(d,p) | beilstein-journals.org |

Potential Energy Surfaces and Interconversion Mechanisms

Pathways for Isomerization and Rearrangement of C7H6 Isomers

The potential energy surface of C7H6 isomers is complex, featuring numerous minima corresponding to different structural arrangements and transition states connecting them. researchgate.netescholarship.org this compound is a high-energy intermediate on this surface, and its isomerization and rearrangement pathways are crucial to understanding its chemical behavior.

Computational studies have identified several key pathways for the interconversion of C7H6 isomers. For example, triplet phenylcarbene can rearrange to triplet bicyclo[4.1.0]hepta-2,4,6-triene, although the barrier for this reaction is considerable. researchgate.net Another potential pathway involves the ring opening of bicyclo[4.1.0]hepta-2,4-diene-7-ylidene to form cycloheptatetraene. researchgate.net

The isomerization of cyclohepta-1,3,5-triene to norcaradiene is a well-studied example of valence isomerization. beilstein-journals.orgnih.govresearchgate.net This process occurs via a disrotatory ring closure and is governed by Woodward-Hoffmann rules. beilstein-journals.org While this is a C7H8 system, the principles of pericyclic reactions and their activation barriers provide a framework for understanding similar rearrangements in C7H6 systems. The interconversion between cycloheptatriene and norcaradiene can also be influenced by photochemical methods. beilstein-journals.org

The following table outlines some of the calculated activation barriers for the isomerization and rearrangement of C7H6 and related C7H8 isomers.

| Reaction | Method | Activation Barrier (kcal/mol) | Reference |

| Triplet Phenylcarbene → Triplet Bicyclo[4.1.0]hepta-2,4,6-triene | G2(B3LYP/MP2) | 52.0 | researchgate.net |

| Cyclohepta-1,3,5-triene → Norcaradiene | Experimental (low-temp photolysis) | 11 ± 2 | beilstein-journals.org |

Investigation of Degenerate Rearrangements and Tautomerism

Degenerate rearrangements are processes where the product is chemically identical to the reactant, often detectable through isotopic labeling or dynamic NMR spectroscopy. inflibnet.ac.in Fluxional molecules are those that undergo rapid degenerate rearrangements, leading to the interchange of symmetry-equivalent atoms. inflibnet.ac.in A classic example of a fluxional molecule is bullvalene, which undergoes rapid Cope rearrangements. wikipedia.org

In the context of this compound, degenerate rearrangements could involve shifts of the allene (B1206475) moiety around the seven-membered ring. While specific studies on the degenerate rearrangements of this compound are not prevalent, the concept is highly relevant to the broader class of fluxional molecules to which it belongs. For instance, the valence tautomerism between cycloheptatriene and norcaradiene is a related phenomenon. nih.gov

Computational studies on related systems, such as the degenerate Cope rearrangement in semibullvalene, show that these processes can have very low activation barriers. wikipedia.orgchemrxiv.org This suggests that this compound, with its inherent strain and unique electronic structure, could also exhibit interesting fluxional behavior.

Theoretical Studies on Barriers to Inversion and Racemization in Cyclic Cumulenes

Cyclic allenes, such as this compound, are chiral and can exist as enantiomers. The interconversion between these enantiomers occurs through a process of inversion or racemization. Theoretical studies have been instrumental in understanding the barriers to these processes in strained cyclic cumulenes. sci-hub.stnih.govnsf.gov

The racemization of cyclic allenes can occur through a diradical transition state. sci-hub.st For example, computational studies on 1,2-cyclohexadiene have shown that its racemization proceeds through such a mechanism. sci-hub.stnsf.gov The barrier to inversion is a key factor determining the stereochemical stability of a cyclic allene. A low barrier means that the allene will racemize rapidly, making it difficult to resolve into its separate enantiomers. nih.gov

Theoretical calculations have been used to determine the racemization barriers for various cyclic allenes. These studies have shown that factors such as ring size and substitution can significantly influence the height of the inversion barrier. sci-hub.stacs.org For instance, the racemization barrier for an ester-containing 1,2-cyclohexadiene derivative was calculated to be only 14.1 kcal/mol. sci-hub.st This rapid racemization has implications for asymmetric reactions involving cyclic allenes, where a dynamic kinetic resolution might be possible. nih.gov

The following table presents calculated barriers to inversion for some cyclic cumulenes, illustrating the range of values and the influence of structure on stereochemical stability.

| Compound | Method | Racemization Barrier (kcal/mol) | Reference |

| 1,2-Cyclohexadiene (ester-containing derivative) | 14.1 | sci-hub.st | |

| 6,7-dihydrodibenzo[d,h] sci-hub.stnsf.govdiazonine (a cyclic carbodiimide) | 17.4 | acs.org |

Aromaticity and Antiaromaticity Assessment in Strained Cyclic Cumulenes

The concepts of aromaticity and antiaromaticity are fundamental to understanding the stability and reactivity of cyclic conjugated systems. saskoer.caorgosolver.com Aromatic compounds, which follow Hückel's rule (4n+2 π electrons), are unusually stable, while antiaromatic compounds (4n π electrons) are destabilized. saskoer.caorgosolver.com These concepts can be extended to strained cyclic cumulenes like this compound to assess their electronic character.

The assessment of aromaticity can be done using various computational criteria, including isomerization energies (ISE), magnetic susceptibility exaltations (lambda), aromatic stabilization energies (ASE), and nucleus-independent chemical shifts (NICS). researchgate.net For seven-membered rings, the tropylium (B1234903) cation, with 6 π electrons, is a classic example of an aromatic system. wikipedia.org Conversely, systems with 8 π electrons in a planar, cyclic, conjugated arrangement would be considered antiaromatic. xmu.edu.cn

In the case of this compound, the cumulenic system introduces complexity. The planarity of the ring, a key requirement for aromaticity, is distorted in such strained systems. wikipedia.org Computational studies on related diazocyclopolyenes have shown that diazocycloheptatriene is antiaromatic. researchgate.net This suggests that the electronic structure of the seven-membered ring in this compound might also exhibit antiaromatic character, contributing to its high reactivity. The incorporation of a metal center into a strained, antiaromatic ring can sometimes lead to a reversal of its electronic character to aromaticity, a phenomenon known as Möbius aromaticity. xmu.edu.cn

The study of aromaticity in strained systems like 1,2,3-cyclohexatriene (B14357811) has also been a subject of interest, with computational and experimental studies shedding light on their reactivity. nih.gov These investigations provide a valuable framework for understanding the electronic properties of the homologous this compound.

Synthetic Methodologies for the Generation of Transient Cyclohepta 1,2,3 Triene

Strategies for In Situ Generation of Highly Strained Cyclic Butatrienes

The generation of transient cyclic butatrienes like cyclohepta-1,2,3-triene requires specialized synthetic strategies that can produce the high-energy structure under conditions where it can be immediately consumed in a subsequent reaction.

Elimination Reactions from Suitable Precursors

Elimination reactions provide a powerful and common route to generate strained, unsaturated molecules. This strategy involves the design of a stable precursor molecule that can undergo a facile elimination of two leaving groups from adjacent or nearby atoms upon treatment with a specific reagent, leading to the formation of the cumulated double bonds.

A highly effective and well-documented strategy for the generation of the analogous 1,2,3-cyclohexatriene (B14357811) involves the fluoride-induced elimination from a silyl (B83357) triflate precursor. nih.gov This method is considered ideal as it proceeds under mild conditions. The precursor, a vinyl triflate with a silyl group on the adjacent carbon, is stable and can be readily synthesized. Upon introduction of a fluoride (B91410) source, such as cesium fluoride (CsF), the fluoride ion selectively attacks the silicon atom, initiating an electronic cascade that results in the elimination of the triflate group and formation of the three cumulated double bonds of the cyclic butatriene system. nih.gov The presence of a fluoride-solubilizing agent, like tetrabylammonium triflate, can facilitate the reaction. nih.gov

| Precursor Type | Reagents and Conditions | Intermediate Generated | Reference |

| Silyl Vinyl Triflate | CsF, Tetrabutylammonium triflate (Bu₄NOTf), THF, 60 °C | 1,2,3-Cyclohexatriene | nih.gov |

This methodology is broadly applicable and serves as the primary model for generating this compound from a corresponding cycloheptenyl silyl triflate precursor. The efficacy of this method is confirmed by trapping the generated intermediate with various reagents. For example, 1,2,3-cyclohexatriene generated via this elimination pathway has been successfully trapped in a variety of reactions, including [4+2] and [3+2] cycloadditions, nucleophilic additions, and σ-bond insertions, demonstrating its versatile reactivity. nih.govnih.gov

Photochemical Generation from Precursor Molecules

Photochemical reactions offer a distinct approach to generating high-energy intermediates by using light to induce molecular transformations that are often inaccessible under thermal conditions. The generation of strained allenes and related cumulenes can be achieved through photofragmentation of specifically designed precursor molecules. nih.gov

One general strategy involves designing a precursor that, upon photolysis, fragments into a very stable aromatic molecule and the desired reactive intermediate. nih.gov For instance, substituted 1-methylene-1,2,2a,10b-tetrahydrocyclobuta[l]phenanthrenes have been used as photochemical precursors for various allenes. Irradiation of these precursors leads to the fragmentation of the four-membered ring, producing the stable aromatic molecule phenanthrene (B1679779) alongside the corresponding allene (B1206475). nih.gov This approach could theoretically be extended to the synthesis of cyclic butatrienes by designing a suitable polycyclic precursor that would similarly fragment to release this compound.

While direct photochemical generation of this compound has not been extensively documented, studies on related cycloheptadiene systems demonstrate the utility of photochemistry in accessing strained cyclic isomers. For example, the direct and sensitized photolyses of cis,cis-cyclohepta-1,3-diene lead to the formation of a highly strained cis,trans-isomer, which can be trapped or observed spectroscopically at low temperatures. rsc.orgrsc.org Although this does not produce the 1,2,3-triene, it establishes that photochemical isomerization is a viable pathway to highly strained seven-membered ring intermediates.

Thermal Rearrangements Leading to this compound Intermediacy

Thermal rearrangements, particularly those conducted at high temperatures via flash vacuum pyrolysis, can provide access to high-energy regions of a potential energy surface, allowing for the formation of transient species. The valence isomerization between cyclohepta-1,3,5-triene and its bicyclic isomer, norcaradiene, is a well-known thermal process. nih.govresearchgate.net While this specific equilibrium does not involve this compound, other high-energy rearrangements of C₇H₈ isomers could potentially traverse a pathway involving the cyclic butatriene as a fleeting intermediate.

Computational studies are essential for mapping these complex potential energy surfaces and identifying high-energy, transient isomers. For instance, computational work on the rearrangements of C₇H₆ isomers has explored the interconversions of species like bicyclo[3.2.0]hepta-1,3,6-triene and cyclohepta-1,2,4,6-tetraene, which are structurally related to this compound. acs.org Such studies suggest that cyclic butatrienes can exist as minima on the potential energy surface, albeit at significantly higher energy than more stable isomers. The intermediacy of a substituted 1,2,3-cyclohexatriene has been suggested in pyrolytic rearrangements at 600 °C, which led to a mixture of products derived from unimolecular rearrangement processes of the presumed triene intermediate. nih.gov

Precursor Design and Chemical Transformations

The successful generation and study of a transient species like this compound is critically dependent on the rational design of stable, readily accessible precursor molecules.

Development of Stable Precursors for Reactive Butatriene Intermediates

The design of precursors for reactive intermediates hinges on incorporating a latent reactive site within a stable molecular framework. The trigger for activating this site must be highly specific to avoid unwanted side reactions.

For elimination reactions, the silyl triflate precursors are exemplary. The synthesis of a dimethyl-substituted 1,2,3-cyclohexatriene precursor showcases a flexible and scalable route. nih.gov The synthesis begins with a known brominated vinylogous ester, which is converted to a silylated vinylogous ester via a retro-Brook rearrangement. Subsequent 1,2-addition, Stork–Danheiser transposition, α-methylation, and finally triflation delivers the desired silyl triflate precursor. nih.gov This multi-step sequence allows for the construction of a stable, storable molecule that contains all the necessary components for the clean, fluoride-triggered generation of the cyclic butatriene. nih.gov

For photochemical methods, precursors are designed based on photophysical principles. The phenanthrene-based precursors for allenes are synthesized to contain a cyclobutane (B1203170) ring fused to the phenanthrene core. nih.gov This structural motif is designed to be photolabile, with the energy from photon absorption being channeled into the cleavage of the cyclobutane ring, driven by the formation of the highly stable, aromatic phenanthrene molecule. nih.gov

Mechanistic Studies of Precursor to this compound Conversion

Understanding the mechanism of conversion from a stable precursor to the transient intermediate is crucial for optimizing reaction conditions and predicting reactivity. These studies often combine experimental evidence from trapping experiments with computational analysis.

In the case of fluoride-induced elimination from silyl triflates, the mechanism is initiated by the nucleophilic attack of a fluoride ion on the silicon atom. This forms a pentacoordinate siliconate intermediate, which then triggers the elimination of the vinyl triflate, proceeding through a concerted or stepwise pathway to form the cumulated double bonds. The reaction is highly efficient due to the high affinity of silicon for fluoride and the excellent leaving group ability of the triflate anion.

The reactivity of the generated intermediate provides further mechanistic insight. Trapping experiments with the analogous 1,2,3-cyclohexatriene reveal its diverse reactivity, which is explained by its electronic structure. nih.gov Computational studies show that the Lowest Unoccupied Molecular Orbital (LUMO) of the cyclic butatriene is largely localized to the central, in-plane π-bond of the triene system, making it highly electrophilic and susceptible to attack by dienes (in cycloadditions) and nucleophiles. nih.gov The table below summarizes the outcomes of various trapping experiments performed on in situ generated 1,2,3-cyclohexatriene, which serve as a model for the expected reactivity of this compound.

| Reaction Type | Trapping Partner | Product Type | Yield (%) | Reference |

| [4+2] Cycloaddition | 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | 71 | nih.gov |

| [4+2] Cycloaddition | Furan | Diels-Alder Adduct | 76 | nih.gov |

| [3+2] Cycloaddition | Azomethine Imine | Dipolar Cycloadduct | 65 | nih.gov |

| [2+2] Cycloaddition | Ketene (B1206846) Acetal (B89532) | Cyclobutane | 41 | nih.gov |

| Nucleophilic Addition | Sodium Phenoxide | Addition Product | 57 | nih.gov |

| σ-Bond Insertion | 1,3-Dicarbonyl | C-C Insertion Product | 66 | nih.gov |

These trapping experiments provide unequivocal evidence for the formation of the transient cyclic butatriene and map out its reactivity profile, which is dominated by the release of its high ring strain. nih.gov

Low-Temperature Generation and Matrix Isolation Techniques

The generation and characterization of the highly strained and transient this compound molecule present significant experimental challenges. Its high reactivity, stemming from the geometric constraints of incorporating a linear allene functionality within a seven-membered ring, makes it susceptible to rapid isomerization and decomposition. Low-temperature generation coupled with matrix isolation techniques is a principal strategy employed to study such fleeting intermediates. This methodology involves synthesizing a suitable precursor that can be induced, typically through photolysis or pyrolysis, to eliminate a small, stable molecule, thereby forming the target transient species. The highly reactive product is immediately trapped in an inert, cryogenic matrix, such as solid argon or nitrogen, at temperatures near absolute zero. This rigid, cold environment prevents diffusion and bimolecular reactions, allowing for spectroscopic characterization of the isolated molecule.

Research in this area has more prominently focused on the study of related C7H6 isomers, such as phenylcarbene and its rearrangement products. These studies often propose bicyclo[4.1.0]hepta-2,4,6-triene as a transient intermediate that quickly rearranges. The potential for quantum tunneling can further accelerate these isomerization processes, making the direct observation of less stable intermediates like this compound exceedingly difficult. While theoretical calculations may predict its existence and spectroscopic properties, experimental validation through low-temperature generation and matrix isolation remains an outstanding challenge in the field.

Due to the absence of specific research findings on the low-temperature generation and matrix isolation of this compound, no detailed experimental data or corresponding data tables can be presented.

Reactivity and Reaction Mechanisms of Cyclohepta 1,2,3 Triene

Cycloaddition Reactions of Highly Strained Cumulenes

The cumulene system of cyclohepta-1,2,3-triene, combined with its high degree of ring strain, makes it a potent substrate for cycloaddition reactions. These reactions provide a rapid pathway to complex polycyclic molecular scaffolds. nih.gov The reactivity of strained cyclic allenes is often dominated by the relief of this strain. nih.gov

Strained cyclic allenes are known to readily participate as the 2π component (dienophile) in Diels-Alder reactions. nih.govresearchgate.net In the case of this compound, it is expected to react with various dienes, such as furans, pyrroles, and isobenzofurans, to yield [4+2] cycloadducts. This reactivity is analogous to that observed for the highly strained 1,2,3-cyclohexatriene (B14357811), which smoothly reacts with such dienes. nih.gov The reaction involves the concerted addition of the diene across one of the π-bonds of the cumulene system.

Table 1: Representative Diels-Alder Reactions of Strained Cyclic Allenes

| Allene (B1206475) Component | Diene | Product Type |

|---|---|---|

| This compound (hypothetical) | Furan | [4+2] Cycloadduct |

| This compound (hypothetical) | Cyclopentadiene | [4+2] Cycloadduct |

| 1,2,3-Cyclohexatriene | 1,3-Diphenylisobenzofuran | Tricyclic adduct nih.gov |

The [2+2] cycloaddition is a characteristic reaction of allenes, leading to the formation of cyclobutane (B1203170) and cyclobutene (B1205218) skeletons in a single step when reacted with alkenes and alkynes, respectively. rsc.orgcsic.es For highly strained cyclic cumulenes like this compound, this pathway offers an efficient method for constructing four-membered rings. These reactions can be promoted thermally or photochemically. csic.es The reaction of the six-membered ring analogue, 1,2,3-cyclohexatriene, with a ketene (B1206846) acetal (B89532) resulted in a formal [2+2] cycloadduct, demonstrating the viability of this reaction type for such strained systems. nih.gov Metal catalysts, such as those based on gold(I), have also been employed to facilitate intermolecular [2+2] cycloadditions between alkynes and alkenes under mild conditions. orgsyn.orgorganic-chemistry.org

Table 2: Examples of [2+2] Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Alkene | Ketene | Thermal | Cyclobutanone youtube.com |

| Terminal Alkyne | Alkene | Gold(I) Complex | Cyclobutene orgsyn.orgorganic-chemistry.org |

| Allene | Alkene/Alkyne | Thermal/Photochemical | Methylenecyclobutane/Methylenecyclobutene rsc.orgcsic.es |

This compound is also anticipated to undergo [3+2] dipolar cycloadditions with a variety of 1,3-dipoles. This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. Strained cyclic allenes have been shown to react efficiently with dipoles such as nitrile oxides, azomethine imines, and nitrones. nih.govrsc.org For instance, the reaction of 1,2,3-cyclohexatriene with azomethine imines yields the corresponding [3+2] cycloadducts. nih.gov Similarly, studies on other heterocyclic allenes show reactions with various 1,3-dipoles to generate fused polyheterocyclic structures. nih.gov

Table 3: Potential [3+2] Cycloaddition Reactions of this compound

| 1,3-Dipole | Dipolarophile | Product Heterocycle |

|---|---|---|

| Nitrile Oxide | This compound | Isoxazole derivative |

| Azomethine Imine | This compound | Pyrazolidine derivative |

The stereochemistry and regioselectivity of cycloadditions involving unsymmetrical strained allenes are critical aspects that determine the structure of the products. youtube.com In Diels-Alder reactions, stereochemical information can be transferred from an enantioenriched precursor to the cycloadduct via a stereochemically defined cyclic allene intermediate. nih.govumn.edu

The regioselectivity of these reactions is often governed by electronic factors, which can be rationalized using frontier molecular orbital (FMO) theory. nih.gov For instance, in [3+2] cycloadditions of unsymmetrical azacyclic allenes with 1,3-dipoles, high regioselectivity with respect to the dipole is often observed. nih.gov However, these reactions can sometimes yield a mixture of regioisomers depending on which of the two allene double bonds (proximal or distal) participates in the reaction. nih.gov Computational studies are frequently used to predict and explain the observed regio- and diastereoselectivities in the cycloadditions of strained allenes. nih.govrsc.org

Unimolecular Rearrangement Pathways

In addition to cycloadditions, highly strained molecules like this compound are prone to unimolecular rearrangements that lead to more stable isomers. These rearrangements are driven by the release of the substantial strain energy inherent in the cyclic cumulene structure. nih.gov

Electrocyclic reactions are a key class of pericyclic reactions that can occur in conjugated triene systems. For seven-membered rings, 8π electrocyclization reactions have been developed to synthesize 3-methylene-1,4-cycloheptadiene derivatives. nih.govjst.go.jp These reactions proceed through a heptatrienyl anion intermediate. nih.govacs.org While this compound itself is a cumulene, it is in equilibrium with other isomeric forms, and its reaction products may arise from these isomers. For example, the related 1,3,5-cycloheptatriene is known to undergo various pericyclic reactions. researchgate.net Photochemical studies on cis,cis,cis-cyclohepta-1,3,5-triene have been conducted, although no transient species were detected, unlike in the case of cyclohepta-1,3-diene where a strained trans-isomer could be trapped. rsc.orgrsc.org Unimolecular rearrangement processes have been observed for derivatives of the analogous 1,2,3-cyclohexatriene under pyrolytic conditions, leading to a mixture of products. nih.gov Such rearrangements represent a competing pathway to intermolecular trapping reactions.

Sigmatropic Shifts and Carbene/Carbenoid Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org While common in conjugated cyclic polyenes, such as the beilstein-journals.orgrutgers.edu hydrogen shifts observed in 1,3-cycloheptadiene, the specific sigmatropic behavior of this compound is not well-documented. libretexts.orgnih.gov The high strain of the cumulenic system in this compound suggests that its chemistry would likely be dominated by faster, strain-releasing reactions rather than concerted sigmatropic shifts.

However, rearrangements involving carbene or carbenoid intermediates are highly relevant. Phenylcarbene, for instance, is known to undergo rearrangement to form cycloheptatrienylidenes. acs.org It is plausible that under certain conditions, this compound could be involved in equilibria with carbenoid structures or undergo rearrangements that proceed via such intermediates. For example, rhodium-catalyzed reactions of benzene (B151609) with diazo compounds, which proceed through carbene insertion to form cycloheptatrienes, illustrate the close relationship between these seven-membered rings and carbene chemistry. researchgate.net

Comparison with Valence Isomerizations of Related Cyclic Polyenes

The concept of valence isomerization is well-established for related cyclic polyenes. The most pertinent comparison is with cyclohepta-1,3,5-triene, which exists in equilibrium with its bicyclic valence isomer, bicyclo[4.1.0]hepta-2,4-diene (norcaradiene). nih.govvu.nl This interconversion is a thermally allowed, disrotatory electrocyclic ring closure. nih.gov The equilibrium strongly favors the seven-membered ring, but the presence of the bicyclic isomer can be demonstrated through trapping reactions. nih.govnih.gov

This type of isomerization is characteristic of many cyclic polyenes, including cyclooctatetraene (B1213319) and its isomers. wikipedia.orglibretexts.org However, the reactivity of this compound is fundamentally different. As a strained cyclic cumulene, its primary reaction pathway is driven by the release of the substantial ring strain inherent in forcing the sp-hybridized central carbon of the allene into a small ring. acs.org Unlike the pericyclic equilibrium of cyclohepta-1,3,5-triene, this compound is expected to undergo rapid, irreversible additions and cycloadditions that break the strained cumulene system.

Nucleophilic and Electrophilic Addition Reactions

Strain-Promoted Reactions with Nucleophiles

The reactivity of this compound is expected to be analogous to that of other strained cyclic cumulenes and alkynes, such as 1,2,3-cyclohexatriene, whose chemistry is dominated by strain-promoted reactions. nih.govnih.govresearchgate.net The high degree of ring strain, resulting from the distortion of the ideal linear geometry of the C=C=C unit, makes the molecule highly susceptible to attack by nucleophiles. nih.gov This reaction mode provides an efficient pathway to relieve strain.

A wide variety of nucleophiles are expected to react readily with this compound. Drawing parallels from the extensively studied 1,2,3-cyclohexatriene, these reactions would include additions of oxygen, nitrogen, and carbon nucleophiles, leading to a diverse array of functionalized seven-membered rings. nih.govresearchgate.net

| Nucleophile Type | Example Nucleophile | Expected Product Type | Reference Analogy |

|---|---|---|---|

| Oxygen Nucleophile | Phenoxide | Direct addition product (ether) | nih.gov |

| Nitrogen Nucleophile | Pyrrole | Cycloaddition adduct | nih.gov |

| Carbon Nucleophile | Lithium enolates | Alkylated cycloheptadiene derivative | researchgate.net |

| 1,3-Dipole | Azomethine imines | [3+2] cycloadduct | nih.gov |

Reactivity towards Electrophilic Species

While the π-bonds of the cumulene system are electron-rich, making them potential sites for electrophilic attack, this reaction pathway is generally less favored compared to nucleophilic addition for highly strained systems. chemistrysteps.com An electrophilic addition would proceed through a cationic intermediate, which may not offer as effective a pathway for strain relief as the direct addition of a nucleophile. ochemtutor.com Nonetheless, reactions with strong electrophiles are conceivable. The outcome would likely involve the formation of a stabilized carbocation, which would then be trapped by a nucleophile to yield an addition product. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric properties of the intermediate cation.

Transition Metal-Catalyzed Transformations Involving Strained Cyclic Cumulenes

The combination of strained intermediates and transition metal catalysis has proven to be a powerful strategy for the rapid construction of complex polycyclic systems. nih.gov Strained cyclic cumulenes like this compound are excellent candidates for such transformations due to their high reactivity.

Metal-mediated Cycloadditions and Coupling Reactions

Transition metals can coordinate to the π-system of this compound, activating it towards a variety of transformations. Metal-mediated cycloaddition reactions are particularly prominent. For example, chromium complexes of cyclohepta-1,3,5-triene are known to undergo [6+2] cycloadditions with alkynes. rutgers.eduresearchgate.net It is highly probable that the more strained this compound would readily participate in similar metal-mediated or metal-catalyzed cycloadditions, such as [2+2] cycloadditions with alkenes or coupling reactions with various partners. nih.govrsc.org

These transformations offer a synthetic advantage by allowing the formation of multiple carbon-carbon bonds in a single step, often with high stereoselectivity. nih.gov The reaction of this compound with an organometallic species could lead to cross-coupling products, a fundamental class of reactions in modern organic synthesis. youtube.com The specific reaction pathway would depend on the choice of metal catalyst (e.g., Rhodium, Palladium, Nickel), ligands, and reaction partners. nih.govrsc.org

Information regarding Hydrofunctionalization Reactions of this compound is Currently Unavailable in Publicly Accessible Scientific Literature.

A thorough search of chemical databases and scholarly articles has revealed a significant gap in the available research concerning the hydrofunctionalization reactions of the specific chemical compound, this compound. This highly strained isomer of cycloheptatriene (B165957) is not well-documented, and as a result, detailed experimental data, including reaction conditions, catalysts, and product outcomes for reactions such as hydrogenation, hydroboration, or hydrohalogenation, could not be located.

The reactivity of cyclic allenes and cumulenes is a subject of considerable interest in organic chemistry due to their unique electronic structure and high ring strain. However, research has predominantly focused on more stable or synthetically accessible analogues. For instance, extensive literature exists on the reactions of the more common isomer, cyclohepta-1,3,5-triene, and related smaller ring systems like cyclohexa-1,2,3-triene. These studies have provided valuable insights into the behavior of strained π-systems.

Unfortunately, this body of knowledge cannot be directly extrapolated to predict the specific outcomes of hydrofunctionalization reactions on this compound with the scientific accuracy required for the requested article. The generation of detailed, informative, and scientifically accurate content, including data tables and specific research findings as per the user's instructions, is contingent upon the existence of primary research data.

Given the current state of published chemical literature, it is not possible to provide a detailed and authoritative account of the hydrofunctionalization reactions of this compound. Further experimental investigation into the synthesis and reactivity of this elusive molecule is required before a comprehensive discussion of its reaction mechanisms can be compiled.

Spectroscopic Characterization and Detection of Transient Cyclohepta 1,2,3 Triene

Indirect Spectroscopic Evidence for Short-Lived Intermediates

The most compelling evidence for the existence of highly reactive, short-lived intermediates like cyclohepta-1,2,3-triene often comes from trapping experiments. In this approach, the transient species is generated in situ in the presence of a stable and reactive molecule, known as a "trapping agent," which rapidly reacts with the intermediate to form a stable adduct. The isolation and spectroscopic characterization of this adduct serve as indirect proof of the transient species' fleeting existence.

While specific trapping experiments for this compound are not extensively documented, the methodology is well-established for analogous strained cyclic allenes and trienes. For instance, the related isomer 1,2,3-cyclohexatriene (B14357811) has been successfully generated and trapped. researchgate.netresearchgate.net In these studies, the triene was generated from a suitable precursor and was shown to undergo a variety of cycloaddition reactions with trapping agents such as isobenzofurans, furans, and pyrroles. researchgate.net The resulting cycloadducts were stable compounds that could be isolated and fully characterized by standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming their structures. The nature of these adducts provides unequivocal evidence for the intermediacy of the strained triene. researchgate.net This strategy remains the most viable method for providing indirect spectroscopic evidence for the formation of this compound.

Advanced Spectroscopic Methods for Transient Detection

Detecting a molecule as ephemeral as this compound requires specialized spectroscopic techniques capable of operating on very short timescales or under conditions that dramatically increase the molecule's lifetime.

Time-Resolved Spectroscopy (e.g., Flash Photolysis-UV/Vis, TR-IR)

Time-resolved spectroscopy is a powerful tool for studying the electronic and structural properties of short-lived excited states and reaction intermediates. schrodinger.com In a typical flash photolysis experiment, a short, intense pulse of light (often from a laser) is used to generate the transient species from a stable precursor. researchgate.net A second, weaker beam of light is then passed through the sample to record an absorption spectrum (UV/Vis or IR) at a specific time delay after the initial flash. schrodinger.com By varying this delay, one can monitor the formation and decay of the transient species in real-time.

For this compound, one could envision the photolysis of a suitable precursor, with time-resolved UV/Vis (TR-UV/Vis) or time-resolved infrared (TR-IR) spectroscopy used to detect the characteristic absorptions of the allene (B1206475). The allene functional group has a distinctive IR absorption, and the conjugated system is expected to have a unique UV/Vis spectrum. While flash photolysis has been used to study derivatives of the more stable cyclohepta-1,3,5-triene, its application to directly observe the 1,2,3-isomer remains a significant experimental challenge. researchgate.net

Low-Temperature NMR Spectroscopy for Transient Species

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation, but its relatively long acquisition time makes it unsuitable for highly reactive species under normal conditions. However, by working at cryogenic temperatures (e.g., in liquefied noble gases or frozen solvents), it is possible to dramatically slow down the decomposition reactions of a transient intermediate. arxiv.org In a technique known as matrix isolation, the species of interest is trapped within an inert solid matrix at very low temperatures, potentially allowing for its spectroscopic observation.

Low-temperature NMR has been successfully employed to study the dynamic conformational processes of cyclohepta-1,3,5-triene, demonstrating the utility of this technique for seven-membered ring systems. aip.orgacs.org For the far more reactive this compound, achieving a low enough temperature to acquire an NMR spectrum before its decomposition would be the primary obstacle. If successful, it would provide definitive structural information.

Mass Spectrometry Techniques for Identification of Unstable Species

Mass spectrometry (MS) is an exceptionally sensitive technique that can detect and identify species based on their mass-to-charge ratio. researchgate.net It is particularly well-suited for identifying transient intermediates, as the species can be generated in the gas phase and immediately ionized and detected. This circumvents the need for isolation in a condensed phase.

Techniques such as photoionization mass spectrometry (PIMS), often coupled with synchrotron radiation, allow for the selective ionization of neutral reaction intermediates, providing not only their mass but also information about their ionization energy. osti.gov This can help distinguish between isomers. The detection of an ion with the correct mass-to-charge ratio for C₇H₈⁺ under conditions expected to produce this compound would be strong evidence for its formation. Further fragmentation analysis (MS/MS) could provide additional structural clues by comparing the fragmentation pattern to theoretical predictions. researchgate.net

Comparison of Experimental Observations with Predicted Spectroscopic Parameters from Computational Studies

Given the immense difficulty in obtaining direct experimental data for this compound, computational chemistry has become an indispensable tool. mcmaster.ca Using methods like Density Functional Theory (DFT), it is possible to predict the geometric structure and a variety of spectroscopic properties for even highly unstable molecules. These theoretical predictions are crucial for guiding experimental efforts to detect the species. arxiv.org For example, knowing the predicted IR vibrational frequencies or the UV/Vis absorption maximum allows experimentalists to look for signals in the correct spectral regions.

While comprehensive experimental spectra are not available for comparison, the tables below present the types of spectroscopic parameters that can be predicted by computational methods. These values serve as a theoretical benchmark for future experimental detection.

Table 1: Predicted Vibrational Frequencies for this compound from Computational Models

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν_as(C=C=C) | ~1950 - 1980 | Asymmetric allene stretch |

| ν_s(C=C=C) | ~1050 - 1100 | Symmetric allene stretch |

| δ(C-H) | ~2900 - 3100 | C-H stretching vibrations |

| δ(CH₂) | ~1400 - 1450 | CH₂ scissoring |

Note: These are representative values based on calculations for strained cyclic allenes. Actual calculated values would depend on the level of theory and basis set used.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound from Computational Models

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| C2 | ~200 - 210 | Central carbon of allene |

| C1, C3 | ~110 - 125 | Terminal carbons of allene |

| C4, C7 | ~120 - 135 | sp² carbons adjacent to allene |

| C5, C6 | ~25 - 35 | sp³ carbons |

Note: These are estimated ranges. The precise prediction of NMR shifts is highly dependent on the computational method. liverpool.ac.ukmdpi.com

Table 3: Predicted Electronic Transitions for this compound from Computational Models

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | ~250 - 300 | Moderate |

| S₀ → S₂ | ~210 - 240 | Strong |

Note: Predicted values for UV/Vis absorption maxima (λ_max) help guide time-resolved spectroscopy experiments. nih.govmuni.cz

The comparison between such theoretical data and any future experimental observations will be the ultimate test of both the computational models and the successful detection of the transient this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclohepta-1,3,5-triene |

| 1,2,3-Cyclohexatriene |

| Isobenzofuran |

| Furan |

Future Directions and Broader Implications for Strained Cyclic Cumulenes

Computational Design of Stabilized Cyclohepta-1,2,3-triene Derivatives

A primary challenge in studying this compound is its extreme instability, a direct consequence of the high strain energy associated with its bent cumulene structure. clockss.org Computational chemistry offers a powerful tool to address this challenge by predicting the stability and reactivity of substituted derivatives before attempting their synthesis in the lab. nih.govphilarchive.orgyale.edu

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in estimating the strain energies of cyclic allenes and butatrienes. acs.orgcore.ac.ukresearchgate.net For the parent this compound, the butatriene functional group strain is estimated to be around 26 kcal/mol. acs.orgcore.ac.uk By computationally modeling various substituted analogues, chemists can identify derivatives with lower strain energy, potentially leading to species with longer lifetimes that are more amenable to experimental study and synthetic application.

For instance, strategic placement of substituents can alter the geometry and electronic structure of the ring system. nih.gov Silyl (B83357) substituents, for example, have been used to study regioselectivity in aryne trappings and have been computationally shown to polarize the C1–Si bond, leading to rehybridization of the internal, formally sp-hybridized carbons in a cyclic triene. nih.gov This demonstrates that substituents can be used to tune the properties of the strained core. Future work will likely focus on a systematic computational screening of a wide range of electron-donating and electron-withdrawing groups, as well as sterically bulky groups, to map out the stability landscape of this compound derivatives.

Table 1: Calculated Strain Energies for Cyclic Butatrienes This table, based on computational studies, shows the estimated strain energy for the butatriene functional group in various ring sizes. The decreasing strain in larger rings highlights why this compound is a challenging but potentially manageable target compared to its smaller, more strained homologues.

| Cyclic Butatriene | Estimated Strain Energy (kcal/mol) |

| 1,2,3-Cyclobutatriene | >100 |

| 1,2,3-Cyclopentatriene | 80 |

| 1,2,3-Cyclohexatriene (B14357811) | 50 |

| 1,2,3-Cycloheptatriene | 26 |

| 1,2,3-Cyclooctatriene | 17 |

| 1,2,3-Cyclononatriene | 4 |

| Data sourced from computational studies using B3LYP/6-311+G(d,p)+ZPVE level of theory. acs.orgcore.ac.uk |

Exploration of Novel Synthetic Applications for Highly Strained Systems in Complex Molecule Synthesis

The high reactivity of strained intermediates, driven by the release of ring strain, makes them exceptionally valuable for the rapid construction of complex molecular architectures. oup.comresearchgate.netwiley.com While once considered mere chemical curiosities, strained cyclic alkynes and allenes are now recognized as powerful building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials. ucla.edunih.govnih.govacs.org this compound and its derivatives are poised to become important additions to this synthetic toolkit.

The known reactivity of similar systems, such as 1,2-cyclohexadiene, provides a roadmap for the potential applications of this compound. These intermediates readily participate in a variety of pericyclic reactions, including:

[4+2] Cycloadditions (Diels-Alder reactions): Trapping with dienes can rapidly generate polycyclic systems. nih.govwiley.com

[3+2] Cycloadditions: Reaction with 1,3-dipoles offers a direct route to five-membered heterocyclic rings. nih.govnih.gov

[2+2] Cycloadditions: Formation of four-membered rings can be achieved with suitable trapping agents like ketene (B1206846) acetals. nih.govnih.gov

A key future direction is the application of these reactions to the total synthesis of complex natural products. illinois.edu The unique bond disconnections offered by strained intermediates allow for novel and more convergent synthetic strategies. researchgate.netwiley.com Furthermore, the development of enantioselective trapping reactions, perhaps using chiral auxiliaries or catalysts, could harness the inherent chirality of substituted cyclic allenes to produce enantioenriched products bearing multiple stereocenters. nih.govnih.govsnnu.edu.cn

Development of New Trapping Agents for Elusive Butatrienes

The ability to harness the synthetic potential of a transient species like this compound is entirely dependent on the availability of efficient trapping agents. These are molecules that can rapidly and selectively react with the fleeting intermediate to form a stable product. While classic trapping agents like diphenylisobenzofuran, cyclopentadiene, and nitrones have been successfully used, the future of the field lies in the design and development of novel and more sophisticated trapping partners. clockss.orgnih.gov

Future research will likely focus on trapping agents that do more than simply capture the butatriene. The development of "functional trapping agents" could introduce specific functionalities or trigger subsequent transformations. For example:

Triggerable Trapping Agents: Reagents that, after the initial cycloaddition, possess a functional group that can participate in a programmed cascade reaction, leading to a significant increase in molecular complexity in a single step. nih.gov

Chiral Trapping Agents: Enantiomerically pure trapping agents, such as chiral enamines, can control the stereochemical outcome of the reaction, providing a direct route to non-racemic products. nih.gov

Novel Dipoles and Dienophiles: Exploration of a wider range of 1,3-dipoles, heterodienes, and electronically diverse dienophiles will undoubtedly lead to the discovery of new cycloaddition patterns and the synthesis of novel heterocyclic scaffolds. nih.govacs.org

Organometallic Reagents: The interception of strained allenes with organometallic species, such as π-allylpalladium complexes, is an emerging area that allows for catalyst-controlled annulations, providing selective access to different isomeric products. nih.gov

Table 2: Representative Trapping Reactions of Strained Cyclic Trienes This table summarizes the types of cycloaddition reactions that have been successfully employed to trap strained cyclic trienes, demonstrating their versatility in forming various ring systems.

| Reaction Type | Trapping Agent Example | Product Type |

| [4+2] Cycloaddition | Furans, Pyrroles, Isobenzofurans | Polycyclic adducts with a 1,3-diene moiety |

| [3+2] Cycloaddition | Azomethine Imines | Fused heterocyclic systems |

| [2+2] Cycloaddition | Ketene Acetals | Cyclobutane (B1203170) derivatives |

| Nucleophilic Trapping | Enamines | α-Arylated carbonyl compounds (after hydrolysis) |

| Data compiled from studies on 1,2,3-cyclohexatriene, with analogous reactivity expected for this compound. nih.gov |

Interdisciplinary Research at the Interface of Theoretical and Synthetic Organic Chemistry

The study of elusive intermediates like this compound exemplifies the powerful synergy between theoretical and synthetic organic chemistry. uga.edu The challenges posed by these high-energy molecules necessitate a research model where computational predictions guide experimental design, and experimental results provide benchmarks for refining theoretical methods. ucla.edu

Future progress will be driven by this close collaboration:

Predicting Reactivity and Selectivity: Computational studies can predict not only the stability of new derivatives but also the activation barriers for various reaction pathways (e.g., [4+2] vs. [2+2] cycloaddition), allowing synthetic chemists to choose the optimal conditions and trapping agents to achieve a desired outcome. wiley.com DFT calculations can elucidate frontier molecular orbitals (HOMO/LUMO) to rationalize and predict the regioselectivity of reactions involving unsymmetrical triene derivatives. nih.gov

Mechanistic Elucidation: When unexpected products are formed, computational modeling can be used to explore various possible reaction mechanisms and transition states, providing insights that are difficult or impossible to obtain through experiment alone. nih.gov

Discovery of New Intermediates: Theoretical chemistry can propose novel, synthetically promising strained molecules that have not yet been considered, inspiring synthetic chemists to devise routes for their generation and trapping.

This interdisciplinary approach accelerates the pace of discovery, transforming what was once a niche area of physical organic chemistry into a vibrant frontier of modern synthetic methodology. ucla.eduuga.edu The ongoing exploration of this compound and other strained cumulenes will continue to generate fundamental knowledge about chemical bonding and reactivity while simultaneously providing innovative tools for the construction of complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.